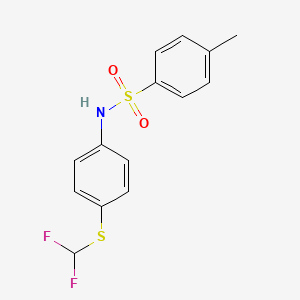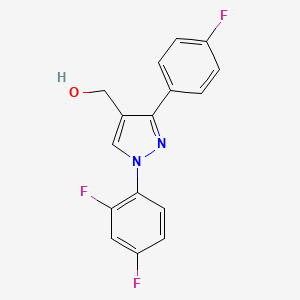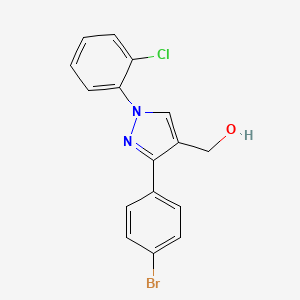
(3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to a pyrazole ring The methanol group attached to the pyrazole ring adds to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with 2-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
(3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups to the phenyl rings.
科学的研究の応用
(3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can influence its binding affinity to biological receptors. The pyrazole ring is known to interact with various enzymes and proteins, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3-(4-Chlorophenyl)-1-(2-bromophenyl)-1H-pyrazol-4-YL)methanol: Similar structure with reversed positions of bromine and chlorine atoms.
(3-(4-Methylphenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol: Similar structure with a methyl group instead of a bromine atom.
(3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
The unique combination of bromine and chlorine atoms in (3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol imparts distinct chemical and biological properties. This compound’s specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
618441-94-4 |
|---|---|
分子式 |
C16H12BrClN2O |
分子量 |
363.63 g/mol |
IUPAC名 |
[3-(4-bromophenyl)-1-(2-chlorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H12BrClN2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-9,21H,10H2 |
InChIキー |
JTSGKJZBNDLRFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


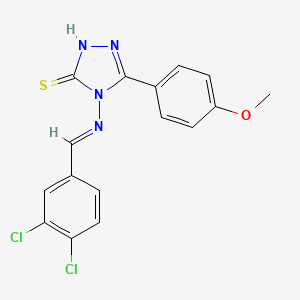

![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)

![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)

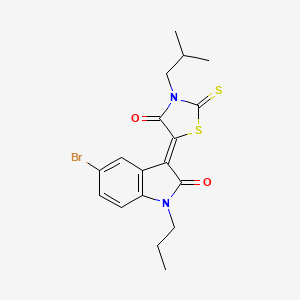

![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B12010797.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010799.png)
![1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010804.png)
